![molecular formula C27H28ClNO3 B027399 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate CAS No. 104691-76-1](/img/structure/B27399.png)
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroethyl-dbpe-carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are known for their diverse applications in various fields, including agriculture, medicine, and industry. N-Chloroethyl-dbpe-carbamate is particularly notable for its potential use in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloroethyl-dbpe-carbamate typically involves the reaction of a chloroethylamine with a carbamoyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{Cl-CO-NH}_2 \rightarrow \text{R-NH-CO-NH}_2 + \text{HCl} ]
In this reaction, R represents the chloroethyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of N-Chloroethyl-dbpe-carbamate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Chloroethyl-dbpe-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: N-Chloroethyl-dbpe-carbamate can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Chloroethyl-dbpe-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug design, particularly as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-Chloroethyl-dbpe-carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate compound with similar structural features.
Methyl carbamate: A simpler carbamate with a methyl group instead of a chloroethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties.
Uniqueness
N-Chloroethyl-dbpe-carbamate is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for designing drugs with specific target interactions and improved pharmacokinetic properties.
Propiedades
Número CAS |
104691-76-1 |
|---|---|
Fórmula molecular |
C27H28ClNO3 |
Peso molecular |
450 g/mol |
Nombre IUPAC |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C27H28ClNO3/c1-2-25(21-9-5-3-6-10-21)26(22-11-7-4-8-12-22)23-13-15-24(16-14-23)31-19-20-32-27(30)29-18-17-28/h3-16H,2,17-20H2,1H3,(H,29,30)/b26-25- |
Clave InChI |
WBVGVPAUUQPWMR-QPLCGJKRSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
SMILES isomérico |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCOC(=O)NCCCl)/C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC(=O)NCCCl)C3=CC=CC=C3 |
Sinónimos |
N-(2-chloroethyl)-2-(4-(1,2-diphenylbutenyl)phenoxy)ethyl carbamate N-chloroethyl-DBPE-carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


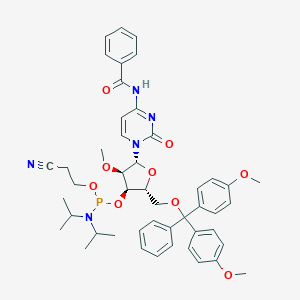

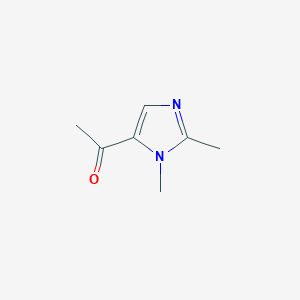
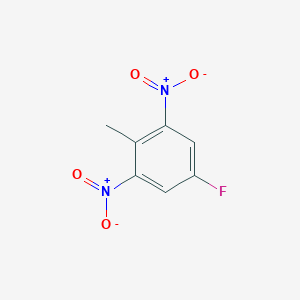
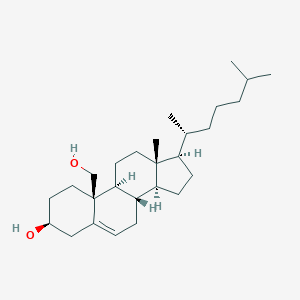
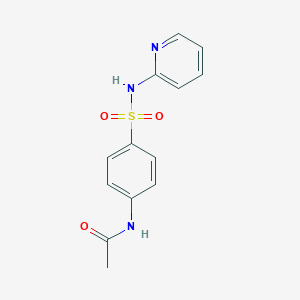
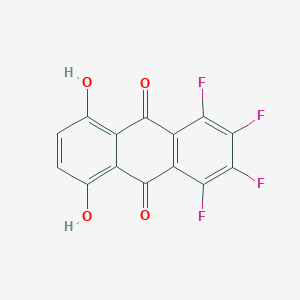
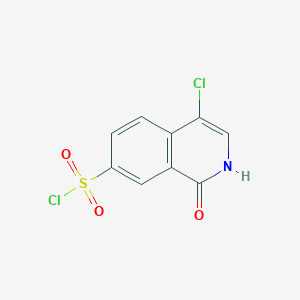
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)
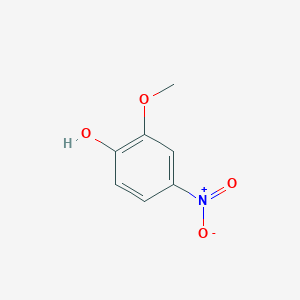
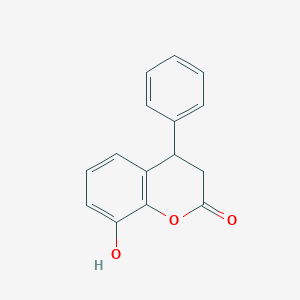
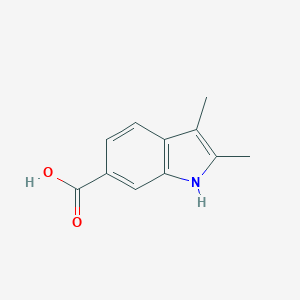
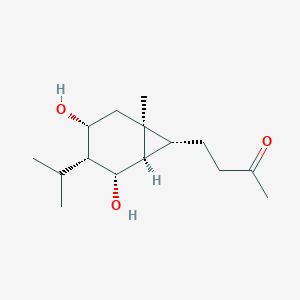
![N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B27357.png)
